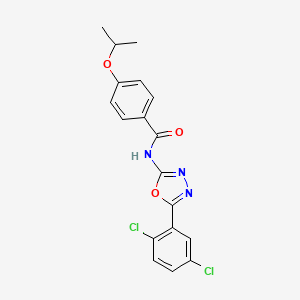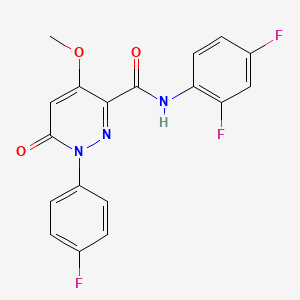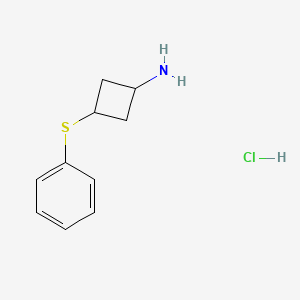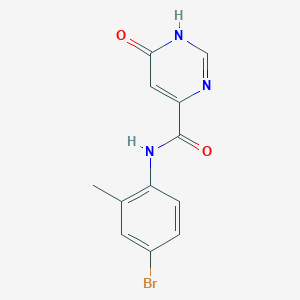
3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Evaluations
Compounds related to the query have been synthesized and evaluated for their potential antiviral properties. For example, derivatives of thiophenyl-propanone have been explored for their reactions with various nucleophiles, leading to the preparation of compounds with potential antiviral evaluations (Sayed & Ali, 2007).
Heterocyclic Synthesis
The chemical reactivity of cyanothioacetamide, a starting compound for preparing functionally substituted pyrans, thiopyrans, pyridines, and other heterocycles, demonstrates the compound's utility in organic synthesis. This versatility highlights the potential for synthesizing diverse heterocyclic systems, which may include structures similar to the query compound (Dyachenko, Dyachenko, & Nenajdenko, 2018).
Medicinal Chemistry
In medicinal chemistry, derivatives of thienopyridines and pyrimidines have been synthesized, showcasing the potential therapeutic applications of such compounds. These efforts include the exploration of antibacterial and antifungal activities, indicating a broad spectrum of possible pharmaceutical applications (Patel & Patel, 2017).
Propiedades
IUPAC Name |
3-(4-cyanophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c21-13-16-5-3-15(4-6-16)7-8-20(24)23-14-17-9-10-22-18(12-17)19-2-1-11-25-19/h1-6,9-12H,7-8,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTCESZFZJLXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839497.png)


![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2839502.png)


![1,3,8,8-tetramethyl-5-(4-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2839509.png)

![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2839515.png)


![2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B2839520.png)